molecular formula C13H19N3O4 B13541745 tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate CAS No. 939760-51-7

tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate

Cat. No.: B13541745
CAS No.: 939760-51-7
M. Wt: 281.31 g/mol
InChI Key: BKBYLZAIDCDCQJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a 4-nitrophenyl substituent on its ethyl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The tert-butoxycarbonyl (Boc) group provides temporary amine protection, enabling selective reactivity during multi-step syntheses. Its 4-nitrophenyl moiety confers unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .

Properties

CAS No.

939760-51-7

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(4-nitrophenyl)ethyl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-11(14)9-4-6-10(7-5-9)16(18)19/h4-7,11H,8,14H2,1-3H3,(H,15,17)

InChI Key

BKBYLZAIDCDCQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach Using Boc-Protected Aminoethyl Precursors

One common and effective method involves the reductive amination of tert-butyl 2-aminoethylcarbamate with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride.

Procedure:

  • Dissolve tert-butyl 2-aminoethylcarbamate in methanol.
  • Add 4-nitrobenzaldehyde and molecular sieves (3 Å) to remove water and drive imine formation.
  • Stir the mixture at ambient temperature overnight to form the imine intermediate.
  • Cool the reaction mixture to approximately -10 °C using an ice/salt bath.
  • Add sodium borohydride portion-wise over 30 minutes to reduce the imine to the corresponding amine.
  • Allow the reaction to warm to ambient temperature and stir for an additional 16 hours.
  • Remove the solvent under reduced pressure.
  • Extract the residue with ethyl acetate and wash with aqueous acid and base to purify.
  • Dry over magnesium sulfate and concentrate to obtain this compound as a colorless oil or solid.

Yields and Purity:

  • This method typically yields the product in approximately 90-92% yield.
  • The product can be characterized by LC-MS with a molecular ion peak consistent with the expected molecular weight.
  • TLC and NMR confirm the structure and purity.

This reductive amination method is well-documented for similar carbamate derivatives and is adaptable for the 4-nitrophenyl substituent.

Mixed Anhydride Coupling Method Starting from N-Boc-Serine Derivatives

An alternative synthetic route involves the preparation of the compound via the condensation of N-Boc-D-serine derivatives with 4-nitrobenzylamines or related amines.

Procedure:

  • Prepare a mixed acid anhydride intermediate by reacting N-Boc-D-serine with an activating agent such as isobutyl chlorocarbonate in the presence of a base like N-methylmorpholine.
  • React this activated intermediate with 4-nitrobenzylamine in anhydrous ethyl acetate to form the carbamate derivative through amide bond formation.
  • The reaction is performed under controlled temperature conditions to optimize yield.
  • Work-up involves aqueous extractions and purification by crystallization or chromatography.

Advantages:

  • This method allows for stereochemical control if starting from chiral serine derivatives.
  • It is suitable for scale-up and industrial synthesis.

Yields and Notes:

  • Reported yields are generally high, often above 90%.
  • The method has been used in the synthesis of related carbamate derivatives for pharmaceutical intermediates.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Reductive amination (NaBH4) tert-butyl 2-aminoethylcarbamate, 4-nitrobenzaldehyde, MeOH, molecular sieves, NaBH4, -10 to 20 °C 90-92 Simple, high yield, mild conditions
Mixed anhydride coupling N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine, 4-nitrobenzylamine, ethyl acetate >90 Stereocontrolled, suitable for scale-up
Phase-transfer catalysis alkylation Carbamate intermediate, tetrabutylammonium bromide, methyl sulfate, KOH, ethyl acetate, 0-20 °C >90 Useful for further functionalization

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of tert-butyl carbamate (characteristic singlet at ~1.4 ppm for tert-butyl group) and aromatic protons of the 4-nitrophenyl group.
  • Mass Spectrometry (LC-MS): Molecular ion peak consistent with the molecular weight of this compound.
  • TLC: Used for monitoring reaction progress; typical Rf values depend on solvent systems but commonly around 0.3 in DCM/MeOH (9:1).
  • Crystallization: Final purification step to obtain the product in high purity.

Summary and Recommendations

The most practical and widely used method for preparing this compound is the reductive amination of tert-butyl 2-aminoethylcarbamate with 4-nitrobenzaldehyde, followed by sodium borohydride reduction. This approach offers high yields, mild conditions, and straightforward purification.

For applications requiring stereochemical control or scale-up, the mixed anhydride coupling method starting from N-Boc-serine derivatives is recommended.

Phase-transfer catalysis methods serve as valuable tools for subsequent modifications rather than initial synthesis.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes selective reduction to form aromatic amines. This reaction is critical for modifying electronic properties or enabling further functionalization.

Reagents and Conditions

  • Hydrazine Hydrate (NH₂-NH₂·H₂O) in methanol at reflux .

  • Hydrogen Gas (H₂) with palladium-on-carbon (Pd/C) catalyst under ambient pressure .

Products

  • tert-Butyl (2-amino-2-(4-aminophenyl)ethyl)carbamate : Reduction of the nitro group yields an aromatic amine, preserving the carbamate and ethylamine backbone .

Key Data

Reaction ComponentDetails
Starting Materialtert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate
Reducing AgentHydrazine hydrate (NH₂-NH₂·H₂O)
SolventMethanol
Yield80–93%
CharacterizationNMR (disappearance of nitro proton signals at δ 8.1–8.3 ppm)

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions to release a free amine.

Reagents and Conditions

  • Trifluoroacetic Acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric Acid (HCl) in dioxane/water mixtures .

Products

  • 2-Amino-2-(4-nitrophenyl)ethylamine : The Boc group is removed, generating a primary amine .

Key Data

Reaction ComponentDetails
Acid UsedTFA (10–20% v/v)
Reaction Time1–2 hours
Yield>90%
CharacterizationIR (loss of carbonyl stretch at ~1700 cm⁻¹)

Substitution Reactions

The carbamate’s tert-butyl group can be replaced with other alkyl/aryl groups via nucleophilic substitution.

Reagents and Conditions

  • Alkyl Halides (e.g., CH₃I, Benzyl Chloride) in the presence of a base (e.g., NaH) in THF or DMF .

  • Acyl Chlorides under Schotten-Baumann conditions (aqueous NaOH) .

Products

  • N-Alkylated/Acylated Derivatives : Example: tert-Butyl (2-(4-nitrophenyl)-2-(benzylamino)ethyl)carbamate .

Key Data

Reaction ComponentDetails
Alkylating AgentBenzyl chloride
BaseSodium hydride (NaH)
SolventTetrahydrofuran (THF)
Yield75–85%

Coupling Reactions

The primary amine participates in amide bond formation, enabling integration into peptidomimetics or polymer backbones.

Reagents and Conditions

  • Carbodiimide Coupling (EDCI/HOBt) with carboxylic acids in DMF .

  • Suzuki-Miyaura Cross-Coupling with aryl boronic acids (Pd catalysis) .

Products

  • Amide Derivatives : Example: tert-Butyl (2-(4-nitrophenyl)-2-(4-methylbenzamido)ethyl)carbamate .

Key Data

Reaction ComponentDetails
Coupling ReagentEDCI/HOBt
SolventDimethylformamide (DMF)
Yield70–95%
CharacterizationLC-MS (m/z = [M+H]⁺)

Oxidation Reactions

The ethylamine chain or aromatic ring may undergo oxidation under controlled conditions.

Reagents and Conditions

  • Potassium Permanganate (KMnO₄) in acidic aqueous media.

  • Ozone (O₃) followed by reductive workup for cleavage .

Products

  • Nitrobenzoic Acid Derivatives : Oxidation of the ethyl group to a carboxylic acid .

Critical Analysis of Reactivity

  • Nitro Group : Highly electron-withdrawing, directing electrophilic substitutions to the meta position .

  • Carbamate Stability : Resists hydrolysis under mild basic conditions but cleaves rapidly in strong acids .

  • Amine Reactivity : The primary amine undergoes typical nucleophilic reactions (e.g., acylation, Schiff base formation) .

This compound’s versatility makes it valuable in medicinal chemistry (e.g., prodrug design) and materials science. Further studies could explore its catalytic or photochemical behavior .

Scientific Research Applications

tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate is a chemical compound with a molecular formula of C13H19N3O4C_{13}H_{19}N_3O_4 and a molecular weight of approximately 266.29 g/mol. It features a tert-butyl group, an amino group, and a nitrophenyl moiety. The presence of both amine and carbamate functional groups contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Pharmaceuticals

  • As an intermediate in the synthesis of drug candidates, particularly those targeting neurological disorders or cancer.
  • Nitrophenyl groups are often investigated for their anticancer properties, while carbamates can exhibit neuroprotective effects.
  • It may influence various biological pathways, but detailed pharmacological evaluations are necessary to fully understand its activity.

Organic Synthesis

  • The uniqueness of this compound lies in its combination of the nitrophenyl group with an amino group on a carbamate structure, which may enhance its biological activity compared to similar compounds that lack these specific features.
  • This combination may provide distinct pharmacological properties and reactivity not observed in other related compounds.

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents, obtained in excellent yields . The structures of all newly synthesized compounds were characterized spectroscopically and evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin, by using the carrageenan-induced rat paw edema protocol . Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 h, with the percentage of inhibition values ranging from 54.239 to 39.021% . The results revealed that the compounds exhibited promising activities . The in silico docking study of all the compounds was also performed to provide the binding modes of COX-2 enzyme .

Amino Acid Carbamates As Prodrugs Of Resveratrol

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-nitrophenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate 4-NO₂ C₁₃H₁₉N₃O₄ 281.31 High reactivity in nucleophilic substitutions; used in peptide coupling
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-OCH₃ C₁₄H₂₂N₂O₃ 266.34 Enhanced solubility in polar solvents; reduced electrophilicity
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 4-Cl C₁₃H₁₉ClN₂O₂ 270.76 Moderate reactivity; halogen interactions in crystal packing

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO₂) increases electrophilicity, facilitating reactions such as Suzuki couplings or amide formations, whereas methoxy (4-OCH₃) reduces reactivity but improves solubility .
  • Steric Effects : Chloro (4-Cl) substituents introduce steric hindrance without significantly altering electronic properties, impacting crystallization behavior .

Backbone Modifications in Ethylcarbamate Derivatives

Variations in the ethylcarbamate backbone alter steric and electronic profiles:

Compound Name Backbone Modification Molecular Formula Molecular Weight (g/mol) Key Applications References
tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate Branched polyamine chain C₁₄H₂₉N₃O₄ 303.40 Stapled peptide synthesis; enhanced cellular uptake
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate PEG-like chain C₁₁H₂₃NO₅ 249.30 Solubility enhancer; drug delivery systems
tert-Butyl (1R,2S)-1-(4-chlorophenyl)-2-nitro-2-(4-nitrophenyl)ethylcarbamate Chiral nitroethyl group C₁₉H₂₀ClN₃O₆ 421.83 Asymmetric catalysis; enantioselective synthesis

Key Findings :

  • Polyamine Staples : Branched backbones (e.g., ) improve membrane permeability in peptide therapeutics .
  • PEGylation : Hydrophilic chains (e.g., ) enhance solubility for in vivo applications but may reduce target affinity .
  • Chiral Centers : Nitro groups in chiral configurations () enable asymmetric syntheses of bioactive molecules like (-)-Nutlin 3 .

Reactivity Comparison :

  • Nitro Group : Participates in reduction (to amine) and nucleophilic aromatic substitution reactions.
  • Methoxy Group : Resistant to reduction but prone to demethylation under strong acidic conditions .

Biological Activity

Tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which may contribute to its pharmacological properties. The following sections will explore its biological activities, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2O3\text{C}_13\text{H}_{18}\text{N}_2\text{O}_3

This structure features a tert-butyl group attached to a carbamate moiety, which is linked to an amino group and a 4-nitrophenyl substituent.

Antibacterial Activity

Research indicates that carbamate derivatives often exhibit antibacterial properties. In a study evaluating various compounds, it was found that derivatives similar to this compound displayed significant antibacterial activity against common pathogens such as E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, suggesting comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Notably, some derivatives demonstrated higher potency than established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound A (similar structure)MCF-70.65
Compound B (related derivative)U-9372.41
Tert-butyl carbamate derivativeCEM-131.00

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Compounds with similar functionalities have been shown to inhibit the release of pro-inflammatory cytokines in macrophages, thereby reducing inflammation . This suggests that the compound could play a role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of carbamates in clinical settings:

  • Case Study on Anticancer Efficacy : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound significantly reduced tumor growth in breast cancer models, indicating their potential as effective anticancer agents .
  • Case Study on Antibacterial Properties : A comparative study on the antibacterial efficacy of various carbamates revealed that certain derivatives exhibited superior activity against multidrug-resistant strains, emphasizing the need for further development in antibiotic therapies .

Q & A

Q. What strategies minimize byproduct formation during Boc deprotection in complex matrices?

  • Methodological Answer :

Acid Choice : Use trifluoroacetic acid (TFA) over HCl for milder deprotection, reducing side reactions like nitrophenyl group reduction .

Scavengers : Add triisopropylsilane (TIPS) to quench carbocations and prevent alkylation byproducts.

Workflow : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) immediately after deprotection .

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